2-hydroxynaphthalene-1-sulfonic acid
CAS No.: 567-47-5
Cat. No.: VC14434326
Molecular Formula: C10H8O4S
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 567-47-5 |
|---|---|
| Molecular Formula | C10H8O4S |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 2-hydroxynaphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14) |
| Standard InChI Key | SGBQUMZTGSQNAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Hydroxynaphthalene-1-sulfonic acid consists of a naphthalene backbone substituted with a hydroxyl (-OH) group at the second position and a sulfonic acid (-SOH) group at the first position. The spatial arrangement of these functional groups influences its solubility and reactivity. The molecular weight is 224.23 g/mol, with a percent composition of 53.56% carbon, 3.60% hydrogen, 28.54% oxygen, and 14.30% sulfur .
Physical Characteristics
The compound typically forms deliquescent crystals that are slightly soluble in cold water but readily dissolve in boiling water . Its insolubility in nonpolar solvents like ether necessitates aqueous or polar organic media for reactions. Thermal stability data remain limited, but analogous sulfonated naphthalenes decompose above 250°C.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.23 g/mol | |
| Solubility in Water | Slight (cold), High (boiling) | |
| Solubility in Ether | Insoluble |
Synthesis Methodologies
Traditional Sulfonation Approaches
The classic synthesis involves sulfonating 2-hydroxynaphthalene (2-naphthol) with concentrated sulfuric acid. Hodgson and Hathaway’s method , developed in 1947, remains foundational:
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Sulfonation: 2-Naphthol reacts with sulfuric acid at controlled temperatures (0–10°C) to minimize polysubstitution.
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Neutralization: The crude product is treated with aqueous ammonia to form the ammonium salt, enhancing water solubility .
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Purification: Liquid-liquid extraction using chlorinated solvents (e.g., dichloroethane) removes unreacted naphthol .
Modern Industrial Protocols
Patent innovations have optimized yield and purity. A continuous process involves:
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Reactor Design: Simultaneous feeding of 2-naphthol suspensions and chlorosulfonic acid in dichloroethane at -10–10°C.
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Acid Desorption: Vacuum stripping (100–400 mbar) removes HCl byproducts at 0–60°C .
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Phase Separation: Ammonia addition (pH 6–6.5) induces biphasic separation, with the aqueous phase containing >50% ammonium salt .
Table 2: Comparative Synthesis Conditions
| Parameter | Traditional | Industrial |
|---|---|---|
| Temperature | 0–10°C | -10–10°C |
| Solvent | None | Dichloroethane |
| Yield | ~60% | ~95% |
| Purity | 85–90% | >99% |
Industrial Applications
Dye and Pigment Manufacturing
As a precursor to azo dyes, 2-hydroxynaphthalene-1-sulfonic acid enables vibrant, lightfast coloration. Coupling with diazonium salts produces dyes for textiles and plastics. For example, its reaction with aniline derivatives yields Congo Red analogs .
Pharmaceutical Intermediates
The compound’s sulfonic acid group facilitates salt formation, improving drug solubility. It is a key intermediate in synthesizing anti-inflammatory agents and protease inhibitors . A 2025 study highlighted its role in creating Schiff bases with antimicrobial activity .
Emerging Roles in Material Science
Solid Acid Catalysts
Functionalizing hyper-cross-linked poly(2-naphthol) with sulfonic acid groups creates mesoporous catalysts for biodiesel production. These materials exhibit high acidity (4.8 mmol H/g) and thermal stability up to 300°C.
Photonic Materials
Schiff bases derived from 2-hydroxynaphthalene-1-sulfonic acid demonstrate tunable fluorescence. Atahan and Durmus (2015) reported quantum yields of 0.45–0.67, making them candidates for organic light-emitting diodes (OLEDs).
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